molecular formula C7H15N5O4 B15304641 Methyl (E)-N~5~-[amino(nitroamino)methylidene]ornithinate

Methyl (E)-N~5~-[amino(nitroamino)methylidene]ornithinate

Cat. No.: B15304641
M. Wt: 233.23 g/mol
InChI Key: KCWZGJVSDFYRIX-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-(N’-nitrocarbamimidamido)pentanoate is a chemical compound with the molecular formula C7H16ClN5O4. It is also known by its IUPAC name, NG-Nitro-D-arginine-methylesterhydrochloride. This compound is of interest in various scientific fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-5-(N’-nitrocarbamimidamido)pentanoate typically involves the reaction of D-arginine with methyl chloroformate in the presence of a base, followed by nitration. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-(N’-nitrocarbamimidamido)pentanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form different nitrogen oxides.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group.

Major Products Formed

    Oxidation: Formation of nitrogen oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

Methyl 2-amino-5-(N’-nitrocarbamimidamido)pentanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a nitric oxide synthase inhibitor.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-amino-5-(N’-nitrocarbamimidamido)pentanoate involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit nitric oxide synthase, thereby affecting the production of nitric oxide, a critical signaling molecule in various physiological processes. The compound’s effects on molecular pathways can lead to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    NG-Nitro-L-arginine methyl ester (L-NAME): A similar compound with a different stereochemistry.

    NG-Monomethyl-L-arginine (L-NMMA): Another nitric oxide synthase inhibitor with a different structure.

Uniqueness

Methyl 2-amino-5-(N’-nitrocarbamimidamido)pentanoate is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds. Its ability to inhibit nitric oxide synthase makes it valuable in research focused on nitric oxide-related pathways and diseases.

Properties

IUPAC Name

methyl 2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N5O4/c1-16-6(13)5(8)3-2-4-10-7(9)11-12(14)15/h5H,2-4,8H2,1H3,(H3,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWZGJVSDFYRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70860618
Record name Methyl (E)-N~5~-[amino(nitroamino)methylidene]ornithinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70860618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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